molecular formula C7H7BrFNO2S B2462630 5-Bromo-2-fluoro-N-methylbenzenesulfonamide CAS No. 1531658-28-2

5-Bromo-2-fluoro-N-methylbenzenesulfonamide

Cat. No. B2462630
M. Wt: 268.1
InChI Key: RYTARTKOOUYRSF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methylbenzenesulfonamide is a chemical compound with the CAS Number: 1531658-28-2 . Its molecular formula is C7H7BrFNO2S .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide consists of a benzene ring substituted with bromo, fluoro, and methylbenzenesulfonamide groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.11 . It’s a solid at room temperature . The boiling point is 339.0±52.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Anticancer Properties : A novel compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, was synthesized unexpectedly through the aminohalogenation reaction, showcasing potential anticancer properties. This synthesis indicates the versatility of compounds related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide in creating derivatives with possible therapeutic applications (Zhang et al., 2010).

  • Potential HIV-1 Inhibition : Methylbenzenesulfonamide derivatives, closely related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have shown increasing interest due to their potential as HIV-1 infection inhibitors. This indicates the potential of these compounds in developing new therapeutic agents (Cheng De-ju, 2015).

  • Metal Complex Formation and Photodynamic Therapy Application : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlight the potential use of these compounds in photodynamic therapy, particularly in treating cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them promising for such applications (Pişkin et al., 2020).

Functional Applications and Chemical Properties

  • Corrosion Inhibition : Piperidine derivatives, including compounds like 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest their effectiveness, highlighting their potential application in protecting metals from corrosion (Kaya et al., 2016).

  • Synthesis of Radiopharmaceuticals : The synthesis and decomposition studies of N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, provide insights into the stability and reactivity of these compounds. This research is significant for developing new compounds for the 18F-labelling of radiopharmaceuticals, showcasing the compound's potential in medical imaging and diagnostics (Schirrmacher et al., 2003).

  • Antibacterial and Lipoxygenase Inhibition : The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring indicates potential antibacterial properties and could serve as therapeutic agents for inflammatory ailments. The inhibitory activity against various bacterial strains and lipoxygenase enzyme suggests the compound's relevance in developing new drug candidates (Abbasi et al., 2017).

  • Enantioselective Fluorination : The structure-micro-tuned N-fluorobenzenesulfonamides, closely related to 5-Bromo-2-fluoro-N-methylbenzenesulfonamide, have been used in the enantioselective fluorination of 2-oxindoles. This application in organic synthesis demonstrates the versatility and potential of these compounds in producing enantioselective fluorinated products (Fajie Wang et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation .

properties

IUPAC Name

5-bromo-2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTARTKOOUYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-N-methylbenzenesulfonamide

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